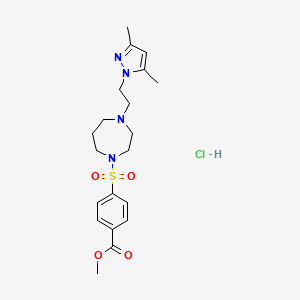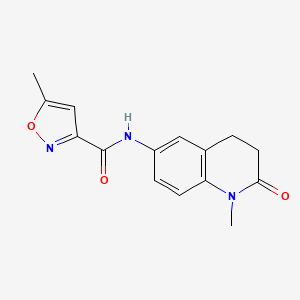
1-(2-(3-hydroxy-4-(4-(4-méthoxyphényl)-1H-pyrazol-3-yl)phénoxy)éthyl)pipéridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(3-hydroxy-4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)phenoxy)ethyl)piperidine-4-carboxamide is a synthetic organic compound characterized by its unique chemical structure
Applications De Recherche Scientifique
1-(2-(3-hydroxy-4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)phenoxy)ethyl)piperidine-4-carboxamide has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Studied for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3-hydroxy-4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)phenoxy)ethyl)piperidine-4-carboxamide typically involves multiple steps, beginning with the formation of the core pyrazole ring. This step might be achieved through the condensation of hydrazine derivatives with 4-methoxyphenyl aldehydes or ketones. The subsequent steps involve the functionalization of the pyrazole ring and attachment of the piperidine and carboxamide groups via nucleophilic substitution reactions and amidation processes.
Industrial Production Methods
In an industrial setting, the production of this compound might be scaled up through optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance reaction efficiency. Advanced purification techniques, such as recrystallization and chromatography, are employed to achieve high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
1-(2-(3-hydroxy-4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)phenoxy)ethyl)piperidine-4-carboxamide undergoes various chemical reactions, such as:
Oxidation: Where the hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The compound can undergo reduction reactions, where specific groups are reduced to their corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy and carboxamide groups.
Common Reagents and Conditions
Typical reagents and conditions for these reactions might include oxidizing agents like KMnO₄ or K₂Cr₂O₇, reducing agents such as LiAlH₄ or NaBH₄, and nucleophiles like amines or halides.
Major Products Formed
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group could yield a ketone, while nucleophilic substitution at the methoxy group might lead to different substituted derivatives.
Mécanisme D'action
The mechanism by which this compound exerts its effects is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The functional groups within the compound enable it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with target molecules, thereby influencing biological pathways and processes.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 1-(2-(3-hydroxy-4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)phenoxy)ethyl)piperidine-4-carboxamide stands out due to its unique combination of functional groups. Similar compounds might include:
1-(2-(4-hydroxyphenyl)-4-(4-methoxyphenyl)piperazine)
1-(2-(4-methoxyphenyl)-4-phenylpiperidine)
1-(3-(4-methoxyphenyl)-2-hydroxypropyl)-4-piperidone
This compound, with its distinct chemical structure and functional diversity, continues to be a subject of interest in various scientific and industrial fields, contributing to the development of novel materials and therapeutic agents.
Propriétés
IUPAC Name |
1-[2-[3-hydroxy-4-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenoxy]ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4/c1-31-18-4-2-16(3-5-18)21-15-26-27-23(21)20-7-6-19(14-22(20)29)32-13-12-28-10-8-17(9-11-28)24(25)30/h2-7,14-15,17,29H,8-13H2,1H3,(H2,25,30)(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSQZUISUBVRKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(NN=C2)C3=C(C=C(C=C3)OCCN4CCC(CC4)C(=O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)isoxazole-5-carboxamide](/img/structure/B2357152.png)


![5-(3,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B2357155.png)
![3-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2357157.png)
![1H,2H,3H,4H-benzo[f]isoquinoline hydrochloride](/img/structure/B2357158.png)
![N-benzo[g][1,3]benzothiazol-2-yl-2-ethylsulfonylbenzamide](/img/structure/B2357159.png)



![1-[(2-chlorophenyl)methyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2357163.png)
![Methyl 2-amino-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2357164.png)
![3-(4-fluorobenzyl)-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2357165.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)acetamide](/img/structure/B2357171.png)
